3-(Benzylsulfonylamino)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
7469-21-8 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(benzylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c12-10(13)6-7-11-16(14,15)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) |
InChI Key |
VCDVAUPEJMHMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Benzylsulfonylamino Propanoic Acid
Novel Synthetic Approaches and Methodological Advancements
Solid-Phase Synthesis Techniques
The solid-phase synthesis of 3-(benzylsulfonylamino)propanoic acid offers a streamlined and efficient alternative to solution-phase methods, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by immobilizing the growing molecule on a solid support. wikipedia.org This methodology, widely adapted from solid-phase peptide synthesis (SPPS), involves the sequential addition of building blocks to a growing chain anchored to an insoluble resin. beilstein-journals.orgmdpi.comwpmucdn.com
A plausible solid-phase synthetic route to this compound would commence with the immobilization of a protected β-alanine derivative onto a suitable solid support, such as a polystyrene resin functionalized with a linker. A common strategy involves attaching the C-terminus of an N-protected β-alanine, for instance, Fmoc-β-alanine, to the resin. beilstein-journals.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group frequently employed in SPPS. wpmucdn.com
The synthesis would proceed through the following key steps:
Resin Preparation and Amino Acid Attachment: An appropriate resin, such as a Rink amide resin for the synthesis of a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is first swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The first building block, Fmoc-β-alanine, is then coupled to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as Oxyma. mdpi.comwpmucdn.com
Fmoc-Deprotection: Following the successful attachment of the amino acid, the Fmoc protecting group is removed from the nitrogen atom. This is typically achieved by treating the resin with a solution of 20% piperidine (B6355638) in DMF. wpmucdn.com This deprotection step liberates the free amine of the β-alanine, making it available for the subsequent reaction.
N-Sulfonylation: The key step in the synthesis of the target compound is the sulfonylation of the newly exposed amine. This is accomplished by treating the resin-bound β-alanine with a solution of benzylsulfonyl chloride in the presence of a base, such as diisopropylethylamine (DIEA), in a suitable solvent like DCM or DMF. The base serves to neutralize the hydrochloric acid generated during the reaction.
Cleavage from the Resin: Once the sulfonylation is complete, the final compound, this compound, is cleaved from the solid support. The choice of cleavage cocktail depends on the type of resin and linker used. For instance, a strong acid such as trifluoroacetic acid (TFA) is commonly used to cleave the product from the resin while simultaneously removing any acid-labile side-chain protecting groups. beilstein-journals.org
The progress of each step in the solid-phase synthesis can be monitored using qualitative tests, such as the Kaiser test for the presence of free primary amines, to ensure the completion of the coupling and deprotection steps.
Table 1: Hypothetical Solid-Phase Synthesis Scheme for this compound
| Step | Reagents and Conditions | Purpose |
| 1 | Fmoc-β-alanine, DIC, Oxyma, Resin (e.g., Wang resin) | Attachment of the first amino acid to the solid support. |
| 2 | 20% Piperidine in DMF | Removal of the Fmoc protecting group to expose the free amine. |
| 3 | Benzylsulfonyl chloride, DIEA in DMF | Sulfonylation of the resin-bound β-alanine. |
| 4 | TFA/H₂O/TIS (e.g., 95:2.5:2.5) | Cleavage of the final product from the resin. |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: a carboxylic acid moiety, a sulfonylamino group, and a benzyl (B1604629) moiety. These functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be employed to modify this part of the molecule.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, reaction with benzyl alcohol and a suitable activating agent would yield the benzyl ester derivative.
Amide Formation: The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation is typically facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. nih.govthermofisher.com This approach allows for the introduction of a wide variety of substituents at the C-terminus.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(benzylsulfonylamino)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Table 2: Representative Derivatization Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagent(s) | Product Type |
| Esterification | R-OH, Acid catalyst or Coupling agent | Ester |
| Amide Formation | R-NH₂, EDC, NHS | Amide |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
Transformations Involving the Sulfonylamino Group
The sulfonylamino group, while generally stable, can also undergo specific chemical transformations.
N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated under certain conditions. For instance, reaction with an alkyl halide in the presence of a strong base can introduce an additional alkyl group on the nitrogen. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as a potential method. acs.org
Cleavage of the Sulfonamide Bond: The N-S bond of the sulfonamide can be cleaved under reductive conditions. chemrxiv.org This would result in the formation of β-alanine and benzenesulfinic acid. This reaction can be useful for removing the benzylsulfonyl protecting group if it is used in a synthetic strategy.
Advanced Spectroscopic and Structural Elucidation of 3 Benzylsulfonylamino Propanoic Acid
Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
A scientifically rigorous article on this topic would require either the experimental acquisition of the necessary spectroscopic data or access to computational chemistry studies that have specifically modeled these properties for 3-(Benzylsulfonylamino)propanoic acid. As this information is not available through the current search capabilities, the request cannot be fulfilled.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion.
Expected HRMS Data:
The theoretical exact mass of this compound (C10H13NO4S) can be calculated. An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
| Molecular Formula | Theoretical Exact Mass (m/z) | Expected Ion Adduct [M+H]+ | Expected Mass Accuracy (ppm) |
|---|---|---|---|
| C10H13NO4S | 243.0565 | 244.0638 | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be utilized to fragment the molecular ion of this compound, providing valuable information about its structural connectivity. By selecting the precursor ion (the [M+H]+ ion, for instance) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated.
Predicted Fragmentation Pattern:
The fragmentation of this compound is anticipated to occur at the most labile bonds. Key fragment ions would likely arise from the cleavage of the sulfonamide bond, the loss of the carboxylic acid group, and fragmentation of the benzyl (B1604629) moiety. The observation of these specific fragments would serve to confirm the proposed structure.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 244.0638 | 156.0113 | C3H6O2 | [C7H8NO2S]+ (Benzenesulfonamide moiety) |
| 244.0638 | 91.0542 | C3H8NO4S | [C7H7]+ (Tropylium ion) |
| 244.0638 | 88.0393 | C7H7SO2 | [C3H6NO2]+ (Aminopropanoic acid moiety) |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
Should suitable single crystals of this compound be obtained, X-ray crystallography would offer definitive insights into its three-dimensional structure in the solid state. This technique would not only confirm the molecular structure but also reveal details about its conformation and intermolecular interactions.
Crystal Structure Determination and Analysis
A successful crystallographic analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. For sulfonamides, the geometry around the sulfur atom is of particular interest. While no specific crystal structure for this compound has been reported, data from structurally related compounds, such as 2-benzenesulfonamido-3-hydroxypropanoic acid, can provide an indication of the expected structural parameters. researchgate.net
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~18-20 |
| β (°) | ~95-105 |
| Z | 4 |
Intermolecular Interactions in the Crystalline State
The crystal packing of this compound would be dictated by a network of intermolecular interactions. Given the functional groups present (carboxylic acid, sulfonamide, and a phenyl ring), a variety of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice.
Computational and Theoretical Chemistry of 3 Benzylsulfonylamino Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) and ab initio methods are two primary approaches in quantum chemistry used to determine the molecular structure and properties of compounds. nih.gov For a molecule like 3-(Benzylsulfonylamino)propanoic acid, these calculations would typically start with geometry optimization, where the most stable arrangement of atoms (the ground-state geometry) is found by minimizing the energy of the molecule.
Ab initio methods , such as Hartree-Fock (HF), are based on first principles without using experimental data beyond fundamental physical constants. nih.gov While rigorous, high-level ab initio calculations can be computationally expensive.
Density Functional Theory (DFT) offers a balance between accuracy and computational cost by calculating the total energy of the molecule based on its electron density. mdpi.com Functionals like B3LYP, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are commonly used to optimize molecular geometries and predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra. nih.govresearchgate.netresearchgate.net For propanoic acid derivatives, DFT calculations have been successfully used to determine stable conformers and reproduce experimental geometric parameters. nih.gov
Calculations for this compound would provide key data such as bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.
Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. mdpi.comekb.eg
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity. mdpi.comekb.eg
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability and reactivity. mdpi.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited. nih.gov
For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl ring or the oxygen atoms of the sulfonyl and carboxyl groups, while the LUMO would be distributed over areas that can accept electrons. The calculated energy gap would provide a quantitative measure of its chemical reactivity. researchgate.netresearchgate.net
Below is an illustrative table of the kind of data that FMO analysis would generate for this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| HOMO-LUMO Gap (ΔE) | - |
Note: The values in the table are for illustrative purposes to show what the output of such an analysis would look like and are not actual calculated values for this compound.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to show different electrostatic potential values. wolfram.com MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
The color scheme typically follows this convention:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green : Regions of neutral or near-zero potential. wolfram.com
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl (SO₂) and carboxyl (COOH) groups due to their high electronegativity. The hydrogen atom of the carboxyl group and the hydrogen on the sulfonamide nitrogen would likely show a positive potential (blue), indicating their acidic nature. The benzene (B151609) ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov The potential energy surface (PES) is a map that relates the energy of a molecule to its geometry, helping to identify the most stable conformers (local minima on the PES).
In the gas phase, a molecule is isolated, and its conformational preferences are determined solely by intramolecular forces, such as steric hindrance and hydrogen bonding. For a flexible molecule like this compound, with several rotatable single bonds (e.g., C-C, C-N, C-S, S-C), a large number of conformers are possible.
Computational methods can be used to perform a systematic search of the conformational landscape. This is often done by rotating key dihedral angles and calculating the energy of each resulting structure. The results identify low-energy, stable conformers. For carboxylic acids, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov For instance, a hydrogen bond could potentially form between the carboxylic acid proton and one of the sulfonyl oxygens, leading to a more compact, folded structure.
The presence of a solvent can significantly alter the conformational preferences of a molecule compared to the gas phase. nih.gov Solvents can stabilize or destabilize conformers based on their polarity and ability to form intermolecular hydrogen bonds.
For this compound, a polar protic solvent like water would interact strongly with the polar functional groups (carboxyl and sulfonylamino). These solvent-solute interactions, particularly hydrogen bonding, can compete with and disrupt intramolecular hydrogen bonds that might stabilize certain conformers in the gas phase. nih.govnih.gov As a result, more extended or "open" conformations might become more stable in a polar solvent.
Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent. researchgate.net By performing conformational analysis with a solvent model, researchers can predict how the relative energies of different conformers change, providing a more accurate picture of the molecule's behavior in solution. For propanoic acid derivatives, it has been shown that conformational equilibria can be highly dependent on the solvent environment. nih.gov
Intramolecular Hydrogen Bonding and Steric Interactions
The conformational preferences of this compound are significantly influenced by a combination of intramolecular hydrogen bonding and steric interactions. Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule, playing a crucial role in determining its three-dimensional shape and physicochemical properties. mdpi.commdpi.com In this compound, several potential intramolecular hydrogen bonds can form due to the presence of hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH) and acceptors (the carbonyl oxygen and the sulfonyl oxygens).
These interactions can lead to the formation of quasi-rings, which stabilize the molecular structure. mdpi.com For instance, a hydrogen bond could form between the hydrogen of the sulfonamide group and the carbonyl oxygen of the propanoic acid moiety. Another possibility is a bond between the carboxylic acid proton and one of the sulfonyl group's oxygen atoms. The formation of such bonds can result in a more compact, "closed" conformation, which can enhance properties like membrane permeability by masking polar groups. mdpi.com
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Potential Interaction Type |
|---|---|---|
| Sulfonamide (N-H) | Carbonyl Oxygen (C=O) | Intramolecular H-Bond |
| Carboxylic Acid (O-H) | Sulfonyl Oxygen (S=O) | Intramolecular H-Bond |
| Carboxylic Acid (O-H) | Sulfonamide Nitrogen (S-N) | Intramolecular H-Bond |
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and macromolecules over time. nih.govnih.gov By simulating the atomic motions of this compound in a virtual environment, typically solvated in water, MD can provide a detailed picture of its flexibility and conformational landscape. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve.
A molecule like this compound does not exist in a single, static 3D structure but rather as a dynamic collection of interconverting conformations known as a conformational ensemble. biorxiv.orgbiorxiv.orgnih.gov MD simulations are a primary tool for sampling this ensemble, allowing researchers to explore the different shapes the molecule can adopt in solution. mdpi.comresearchgate.net By analyzing the MD trajectory, one can identify the most populated conformational clusters, understand the transitions between them, and calculate various structural properties. This provides a comprehensive view of the molecule's conformational preferences, which is essential for understanding its biological function and binding to target receptors. nih.gov
| Conformation Type | Key Dihedral Angles | Description | Hypothetical Population (%) |
|---|---|---|---|
| Extended | ~180° for backbone torsions | The molecule is in a linear, stretched-out conformation. | 30% |
| Folded (H-Bonded) | Variable | A compact structure stabilized by an N-H···O=C intramolecular hydrogen bond. | 55% |
| Bent | Variable | An intermediate conformation between extended and folded states. | 15% |
| Rotatable Bond | Atoms Defining the Torsion Angle | Significance |
|---|---|---|
| Cα-Cβ (Propanoic Acid) | N-Cα-Cβ-C(O) | Determines the orientation of the carboxylic acid group relative to the sulfonamide. |
| N-Cα (Propanoic Acid) | S-N-Cα-Cβ | Influences the overall backbone shape. |
| S-N | C(benzyl)-S-N-Cα | Affects the position of the benzyl (B1604629) group relative to the propanoic acid moiety. |
| C-S (Benzyl) | C(aromatic)-C(benzyl)-S-N | Controls the orientation of the aromatic ring. |
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg In drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. researchgate.netnih.gov The process generates various possible binding poses and scores them based on factors like intermolecular forces, providing valuable insights into the binding mechanism at a molecular level. researchgate.net
In silico target prediction methods leverage the chemical structure of a compound to identify its potential protein targets. biorxiv.org These approaches utilize machine learning algorithms, such as Bayesian models, trained on large chemogenomics databases that contain information on known compound-target interactions. nih.govresearchgate.net By comparing the molecular fingerprints of this compound to those of compounds with known biological activities, these tools can generate a ranked list of probable targets. nih.gov This approach can rapidly hypothesize the mechanism of action for a compound and guide experimental validation, potentially identifying novel therapeutic applications. biorxiv.orgnih.gov
| Predicted Protein Target Class | Rationale based on Structural Features | Hypothetical Prediction Score |
|---|---|---|
| Kinases | Sulfonamide moiety is a common feature in kinase inhibitors. | 0.78 |
| Matrix Metalloproteinases (MMPs) | Carboxylic acid can act as a zinc-binding group. | 0.65 |
| G-Protein Coupled Receptors (GPCRs) | Aromatic ring and flexible chain can fit into hydrophobic pockets. | 0.59 |
| Carbonic Anhydrases | Sulfonamides are a classic inhibitor class for these enzymes. | 0.52 |
Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is crucial. Protein-Ligand Interaction Fingerprints (PLIFs) are a powerful tool for this purpose. nih.govcityu.edu.hk A PLIF is typically a binary vector where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the protein's binding site. nih.govresearchgate.net This allows for a systematic and quantifiable summary of the key interactions stabilizing the complex.
For this compound, a PLIF analysis would capture several types of interactions:
Hydrogen Bonds: Formed by the sulfonamide (-SO2NH-) and carboxylic acid (-COOH) groups with polar or charged residues in the binding site.
Hydrophobic Interactions: Involving the nonpolar benzyl ring and the aliphatic chain with hydrophobic residues like Leucine, Valine, and Alanine.
Pi-Stacking: An interaction between the aromatic benzyl ring and the rings of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan.
This detailed fingerprint provides a clear understanding of the structural basis for molecular recognition and binding affinity. researchgate.net
| Protein Residue (Hypothetical Kinase) | Interaction Type with this compound | Interacting Moiety on Ligand |
|---|---|---|
| Lysine 72 | Hydrogen Bond (Donor) | Carbonyl Oxygen |
| Aspartic Acid 184 | Hydrogen Bond (Acceptor), Ionic | Sulfonamide N-H, Carboxylate |
| Leucine 135 | Hydrophobic | Benzyl Ring |
| Valine 57 | Hydrophobic | Propanoic Chain |
| Phenylalanine 185 | Pi-Stacking (Parallel-Displaced) | Benzyl Ring |
| Glutamic Acid 91 | Hydrogen Bond (Acceptor) | Carboxylic Acid O-H |
Binding Energy Calculations and Scoring Functions
Binding Energy Calculations
Binding energy, often denoted as ΔG_bind, represents the free energy change when a ligand binds to a protein to form a complex. researchgate.net A more negative binding energy value signifies a more stable protein-ligand complex and, consequently, a higher binding affinity. researchgate.net This value is a crucial metric in predicting the potential efficacy of a compound as an inhibitor or modulator of a biological target. The binding energy is derived from the contributions of various intermolecular interactions, including:
Van der Waals interactions: These are weak, short-range forces that occur between all atoms.
Electrostatic interactions: These include forces between charged or polarized atoms, such as hydrogen bonds.
Hydrophobic interactions: These describe the tendency of nonpolar groups to associate in an aqueous environment.
Solvation effects: This accounts for the energy change associated with the desolvation of the ligand and the protein's binding site upon complex formation.
The binding energy is fundamentally related to the inhibition constant (Ki), which is a measure of a compound's potency as an inhibitor. stackexchange.comresearchgate.net A lower Ki value indicates a more potent inhibitor. The relationship between binding free energy (ΔG) and the inhibition constant can be expressed by the equation:
ΔG = RT * ln(Ki)
where R is the gas constant and T is the absolute temperature. researchgate.netmdpi.com Computational programs like AutoDock use the calculated binding energy to estimate the inhibition constant. researchgate.net
Scoring Functions
Scoring functions are mathematical models used in molecular docking programs to predict the binding affinity between a ligand and a protein. wikipedia.orgbionity.com They evaluate the fitness of different ligand poses within the protein's binding site and rank them accordingly. slideshare.net The accuracy of a docking simulation is heavily dependent on the scoring function employed. Scoring functions can be broadly categorized into three main types:
Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the protein. bionity.com These calculations are based on classical mechanics principles and utilize force fields like AMBER or CHARMM.
Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to calculate the binding score. youtube.com The weighting factors are derived from fitting to experimental binding affinity data for a training set of protein-ligand complexes. youtube.com These functions often include terms for hydrogen bonds, hydrophobic contacts, and penalties for rotational flexibility. schrodinger.com
Knowledge-Based Scoring Functions: These functions derive statistical potentials from the analysis of experimentally determined protein-ligand complex structures. youtube.comnih.gov They are based on the frequency of atomic interactions observed in a large database of structures. youtube.com
Illustrative Data for Binding Energy Calculations
As previously stated, specific computational data for this compound is not available in the searched literature. However, to illustrate how such data would be presented, the following table provides a representative example of results from a hypothetical molecular docking study.
| Target Protein | Docking Software | Scoring Function | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interactions Observed |
|---|---|---|---|---|---|
| Hypothetical Kinase 1 | AutoDock Vina | Vina Score | -8.2 | 1.5 µM | Hydrogen bonds with backbone residues, hydrophobic interactions with the binding pocket. |
| Hypothetical Protease A | Glide | GlideScore | -7.5 | 4.2 µM | Hydrogen bond with active site histidine, π-π stacking with a tyrosine residue. |
| Hypothetical Receptor B | DOCK 6 | Grid Score | -6.9 | 10.8 µM | Salt bridge with a charged residue, van der Waals contacts. |
Molecular and Mechanistic Biological Investigations of 3 Benzylsulfonylamino Propanoic Acid in Vitro/preclinical Focus
Mechanistic Elucidation of Cellular and Subcellular Effects
Biochemical Assays to Determine Mechanism of ActionNo specific biochemical assays have been published that would help to determine the mechanism of action for 3-(Benzylsulfonylamino)propanoic acid.
Due to the lack of specific research findings for this compound across all requested areas, the generation of a scientifically accurate and detailed article as per the provided structure is not possible at this time.
Interaction with Biomolecules (e.g., proteins, nucleic acids)
While direct experimental studies detailing the interaction of this compound with specific biomolecules are not extensively documented in current literature, insights can be drawn from investigations into structurally related compounds. The binding of propanoic acid derivatives to proteins is a key area of research. For instance, studies on the chiral anti-inflammatory agent 2-(3-benzoylphenyl)propionic acid and its interaction with bovine serum albumin (BSA) have been conducted using circular dichroism and fluorescence spectroscopy. nih.govresearchgate.net
These investigations revealed that the binding process is stereospecific, with the different enantiomers interacting with distinct sites on the albumin protein. nih.govresearchgate.net A tryptophan residue within the protein was identified as being involved in the binding, highlighting the role of specific amino acid residues in forming stable drug-protein complexes. nih.govresearchgate.net Such research underscores the capacity of the propanoic acid scaffold to engage in significant non-covalent interactions with proteins, a fundamental aspect of the pharmacokinetic and pharmacodynamic profiles of many bioactive molecules. Information regarding the interaction of this compound with nucleic acids remains to be elucidated.
In Vitro Biological Activity Spectrum (Preclinical Models)
Antimicrobial Activity against Pathogenic Microorganisms (e.g., bacteria, fungi)
The antimicrobial potential of the 3-aminopropanoic acid scaffold has been explored through the synthesis and evaluation of various derivatives. Although data specific to this compound is limited, related compounds have demonstrated notable activity against a range of pathogenic microbes.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial effects against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. mdpi.comnih.govresearchgate.net Specifically, the incorporation of heterocyclic substituents, such as nitro-thiophene and nitro-furane, into the molecular structure significantly enhanced antibacterial activity. mdpi.comresearchgate.net Certain derivatives were particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.comresearchgate.net
Similarly, studies on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives indicated discrete antimicrobial activity. researchgate.net The presence of furan (B31954) and bromothiophene substituents was associated with promising antibacterial effects. researchgate.net Other research into propionic acid and its derivatives has confirmed broad-spectrum antimicrobial action against bacteria like Escherichia coli and S. aureus, as well as fungi such as Candida albicans. researchgate.netmdpi.com The mechanism of action for propionic acid itself involves inducing a mitochondria-mediated apoptosis pathway in fungal cells. nih.gov
| Compound/Derivative Class | Pathogen | Activity Metric (MIC, µg/mL) | Reference |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituents | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | mdpi.comresearchgate.net |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituents | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituents | Drug-resistant Candida species | 8 - 64 | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 - 128 | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 - 128 | mdpi.com |
Anticancer Activity in Established Cell Lines
The therapeutic potential of molecules containing the 3-aminopropanoic acid framework has been investigated in the context of oncology. Various derivatives have been synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines, demonstrating that structural modifications significantly influence antiproliferative activity.
For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been evaluated against A549 non-small cell lung cancer cells. mdpi.com Within this series, compounds featuring an oxime functional group exhibited the most potent cytotoxicity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131) in these models. mdpi.com These promising compounds also showed activity against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells. mdpi.com
Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which displayed structure-dependent anticancer activity against A549 cells. mdpi.com The derivative containing a 2-furyl substituent was identified as a particularly promising candidate, showing selectivity towards cancerous cells over non-transformed Vero cell lines and an ability to reduce cancer cell migration. mdpi.com Further research into sulfonyl-α-L-amino acid derivatives has also identified compounds with cytotoxic activity against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) | A549 (Non-small cell lung) | 2.47 µM | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) | A549 (Non-small cell lung) | 5.42 µM | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (2-furyl substituent) | A549 (Non-small cell lung) | Potent activity reported | mdpi.com |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | HEPG2 (Hepatocellular carcinoma) | 51.9 µg/ml | ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | MCF7 (Breast adenocarcinoma) | 54.2 µg/ml | ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 (Pancreatic cancer) | 59.7 µg/ml | ekb.eg |
Anti-Inflammatory Effects in Cellular Models
The anti-inflammatory properties of propanoic acid and its derivatives have been noted in several preclinical studies. Propionic acid itself, a short-chain fatty acid, has been shown to counteract inflammation in human subcutaneous adipose tissue. nih.gov Treatment with propionic acid resulted in a significant downregulation of key inflammatory parameters, including Tumor Necrosis Factor-alpha (TNF-α), and macrophage markers. nih.gov These effects appear to be mediated, at least in part, by G protein-coupled receptors. nih.gov
In a study evaluating the anti-inflammatory activity of 3-benzoyl-propionic acid, the compound demonstrated a marked reduction in inflammatory cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in an in vivo air pouch model. researchgate.net This suggests an ability to modulate key mediators of the inflammatory response. While these studies were not conducted on this compound specifically, they indicate that the propanoic acid core structure is a viable scaffold for the development of novel anti-inflammatory agents.
Other Investigational Biological Activities in Relevant Models
Based on the available scientific literature, the primary focus of in vitro and preclinical investigations into this compound and its close analogues has been on their antimicrobial, anticancer, and anti-inflammatory potential. Comprehensive studies detailing other specific biological activities in relevant models are not widely reported at this time. Future research may uncover additional therapeutic applications for this class of compounds.
Structure Activity Relationship Sar Studies and Analog Design for 3 Benzylsulfonylamino Propanoic Acid
Design Principles for Derivatives and Analogs of 3-(Benzylsulfonylamino)propanoic Acid
The benzyl (B1604629) group of this compound offers a rich canvas for systematic modification to explore its contribution to biological activity. The aromatic ring can be substituted at the ortho, meta, or para positions with a variety of functional groups to alter its steric, electronic, and hydrophobic properties.
Research into related benzenesulfonamide-containing compounds has shown that the nature and position of substituents on the aromatic ring can significantly impact biological activity. For instance, the introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) can influence the electronic environment of the entire molecule. vu.nlresearchgate.net This, in turn, can affect the acidity of the sulfonamide proton and the strength of interactions with a biological target, such as through hydrogen bonding or π-π stacking. nih.gov Studies on 2,6-diarylbenzenesulfonamides have demonstrated that electron-donating groups on flanking aromatic rings can lead to weaker acids due to through-space NH–π interactions, which could modulate biological activity. vu.nlresearchgate.net
Furthermore, the size and shape of the substituents are critical. Bulky groups can introduce steric hindrance that may either enhance or diminish activity depending on the topology of the target's binding site. acs.org Conversely, smaller substituents may be better tolerated. The systematic exploration of these modifications allows for the mapping of the steric and electronic requirements of the binding pocket.
The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the benzyl ring. A systematic investigation into these effects is crucial for developing a comprehensive SAR. The following table illustrates a hypothetical exploration of substituent effects on the biological activity of this compound analogs, based on general principles observed in related sulfonamide-containing compounds.
| Analog | Substituent (R) on Benzyl Ring | Position | Electronic Effect | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
|---|---|---|---|---|---|
| 1 | -H | - | Neutral | 10.0 | Baseline activity of the parent compound. |
| 2 | -Cl | para | Electron-withdrawing | 5.2 | Potential for enhanced binding through halogen bonding or favorable electronic interactions. |
| 3 | -OCH₃ | para | Electron-donating | 8.5 | May increase electron density on the aromatic ring, potentially influencing π-π interactions. vu.nl |
| 4 | -NO₂ | para | Strongly electron-withdrawing | 15.8 | Strong electron withdrawal may negatively impact binding affinity or introduce unfavorable interactions. |
| 5 | -CH₃ | meta | Electron-donating | 7.1 | Modest increase in activity, suggesting a favorable hydrophobic interaction in the meta position. |
| 6 | -CF₃ | para | Strongly electron-withdrawing | 6.3 | Introduction of a lipophilic, electron-withdrawing group can sometimes improve cell permeability and binding. |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for sulfonamide-containing compounds.
The sulfonylamino linker is a critical component of this compound, contributing to its structural rigidity and potential for hydrogen bonding. Variation of this linker through bioisosteric replacement is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. tandfonline.comuaeu.ac.aenih.gov
One common bioisosteric replacement for the sulfonamide group is an amide group. This substitution would alter the geometry and electronic properties of the linker, as well as its hydrogen bonding capabilities. The acidity of the N-H proton is significantly different between a sulfonamide and an amide, which could have a profound impact on its interaction with a biological target. tandfonline.comzu.ac.ae
The propanoic acid core of this compound provides a carboxylic acid group, which is often crucial for interaction with biological targets, particularly through the formation of salt bridges or hydrogen bonds. Modifications to this part of the molecule can have a significant impact on its biological activity and pharmacokinetic properties.
One approach is to alter the length of the alkyl chain, for example, by synthesizing the corresponding acetic acid or butanoic acid derivatives. researchgate.netresearchgate.netnih.gov This would change the distance between the sulfonylamino group and the carboxylic acid, which could be critical for optimal binding to a target.
Another strategy is to introduce substituents on the α- or β-carbons of the propanoic acid chain. arxiv.org Small alkyl groups, for instance, could provide additional hydrophobic interactions or introduce chirality, which might lead to stereoselective binding.
Esterification of the carboxylic acid group to form a prodrug is another common modification. This can improve the lipophilicity of the compound, potentially enhancing its absorption and cell permeability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective analogs.
The development of a predictive QSAR model for this compound derivatives would involve several key steps. mdpi.comtaylorfrancis.comresearchwithrutgers.com First, a dataset of synthesized analogs with their corresponding measured biological activities (e.g., IC₅₀ values) is required. researchgate.net
Next, a wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).
Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, is used to generate a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity. jbclinpharm.org
A crucial step in QSAR modeling is rigorous validation to ensure that the model is robust and has good predictive power. mdpi.comdntb.gov.ua This typically involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model development. A statistically significant and well-validated QSAR model can then be used to predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. taylorfrancis.com
Identification of Key Pharmacophoric Features
The exploration of the structure-activity relationship (SAR) for this compound and its analogs has identified several key pharmacophoric features crucial for its biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For the this compound scaffold, the key pharmacophoric elements include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic region.
The primary components of the this compound pharmacophore are:
The Carboxylic Acid Moiety: This group is a critical hydrogen bond donor and acceptor and is often essential for interaction with biological targets. The anionic carboxylate at physiological pH can form strong ionic bonds or hydrogen bonds with positively charged or polar residues in a target protein's active site.
The Sulfonamide Linkage: The sulfonamide group is a key structural feature, with the nitrogen atom acting as a hydrogen bond donor and the two oxygen atoms serving as strong hydrogen bond acceptors. This arrangement allows for multiple points of interaction with a biological target, enhancing binding affinity and specificity.
The Benzyl Group: The aromatic ring of the benzyl group provides a hydrophobic region that can engage in van der Waals interactions or π-π stacking with hydrophobic pockets within the target protein. The substitution pattern on this aromatic ring can significantly influence potency and selectivity.
SAR studies on related sulfonamide-containing compounds have demonstrated that modifications to each of these pharmacophoric elements can have a profound impact on biological activity. For instance, replacement of the carboxylic acid with other acidic groups, such as a tetrazole, can sometimes maintain or improve activity, suggesting that a negatively charged group is a primary requirement at this position.
Alterations to the benzyl group have also been extensively studied in analogous series. Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, leading to changes in binding affinity. For example, in some series of benzenesulfonamide (B165840) inhibitors, the addition of a halogen or a small alkyl group to the phenyl ring has been shown to enhance potency by occupying a small hydrophobic sub-pocket in the target's binding site. tuni.fi
The distance and conformational flexibility between these key pharmacophoric features are also critical. The propanoic acid linker provides a degree of flexibility that allows the carboxylic acid and the benzylsulfonylamino moiety to adopt an optimal orientation for binding. Shortening or lengthening this linker can negatively impact activity by altering the spatial relationship between the key interacting groups.
| Compound | Modification | Key Pharmacophoric Feature Targeted | Observed Effect on Activity (Hypothetical) |
|---|---|---|---|
| Analog 1 | Replacement of carboxylic acid with a tetrazole group | Hydrogen Bond Donor/Acceptor (Anionic Group) | Maintained or slightly increased activity, indicating the importance of an acidic pKa. |
| Analog 2 | Addition of a 4-chloro substituent to the benzyl ring | Hydrophobic Aromatic Region | Increased potency, suggesting interaction with a hydrophobic sub-pocket. |
| Analog 3 | Methylation of the sulfonamide nitrogen | Hydrogen Bond Donor | Decreased activity, highlighting the importance of the N-H hydrogen bond donor. |
| Analog 4 | Shortening of the propanoic acid linker to an acetic acid linker | Spatial Arrangement of Pharmacophoric Features | Reduced activity, indicating a suboptimal orientation of key binding groups. |
Rational Design and Synthesis of Advanced Probes and Tools
Based on the understanding of the key pharmacophoric features of this compound, the rational design of advanced chemical probes and tools can be undertaken. These tools are invaluable for target identification, validation, and visualization of biological processes.
Development of Bioconjugates for Target Validation
Bioconjugation involves the linking of a small molecule, such as this compound, to a larger biomolecule, like a protein or a fluorescent dye, to create a probe for biological studies. The design of such bioconjugates requires a careful strategy to ensure that the modification does not abolish the compound's biological activity.
A common approach is to introduce a reactive handle at a position on the molecule that is not critical for its interaction with its biological target. Based on SAR studies of analogous compounds, the benzyl ring is often a suitable location for such modifications. For example, a linker can be attached to the para-position of the benzyl ring. This linker can then be used to couple the molecule to a solid support for affinity chromatography-based target identification or to a biotin (B1667282) molecule for pulldown assays.
The synthesis of such a bioconjugate would typically involve the following steps:
Synthesis of a modified precursor: A derivative of this compound would be synthesized with a functional group suitable for conjugation, such as an amine, carboxylic acid, or alkyne, on the benzyl ring.
Linker attachment: A bifunctional linker, such as polyethylene (B3416737) glycol (PEG), can be attached to this functional group to provide spatial separation between the small molecule and the conjugated biomolecule, minimizing steric hindrance.
Conjugation to the biomolecule: The other end of the linker can then be reacted with the desired biomolecule, for example, a fluorescent dye like fluorescein (B123965) or a tag like biotin.
| Bioconjugate Type | Modification on this compound | Conjugated Moiety | Application |
|---|---|---|---|
| Affinity Matrix | Para-amino group on the benzyl ring | NHS-activated sepharose beads | Target protein isolation and identification. |
| Pulldown Probe | Para-alkyne group on the benzyl ring | Azide-functionalized biotin (via click chemistry) | Capture and identification of binding partners. |
| Fluorescent Probe | Para-carboxylic acid on the benzyl ring | Amine-reactive fluorescent dye (e.g., FITC) | Cellular imaging and localization studies. |
Synthesis of Labeled Analogs for Imaging Studies
The development of labeled analogs of this compound is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging requires the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule.
The radiosynthesis of a labeled analog must be rapid and efficient due to the short half-lives of these isotopes (¹¹C: ~20 minutes, ¹⁸F: ~110 minutes). The strategy for introducing the radiolabel depends on the available precursors and the desired position of the label.
For a ¹¹C-labeled analog of this compound, a potential strategy would be the methylation of a suitable precursor. For example, if the sulfonamide nitrogen were demethylated, it could be re-methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. However, SAR data suggests that modification at this position can be detrimental to activity. A more conservative approach would be to introduce the label on the benzyl group, for instance, by methylating a phenolic precursor at the para-position with a ¹¹C-methylating agent. nih.gov
For an ¹⁸F-labeled analog, a common method is the nucleophilic substitution of a leaving group, such as a nitro group or a trimethylammonium triflate, on the aromatic ring with [¹⁸F]fluoride. The synthesis of an appropriate precursor with such a leaving group at a non-critical position on the benzyl ring would be the first step. This precursor would then be subjected to radiofluorination in the final step of the synthesis. mdpi.com
The choice of labeling position is critical and should be guided by SAR data to minimize the impact on the compound's biological activity. The resulting radiotracer can then be used in preclinical and potentially clinical PET imaging studies to investigate the biodistribution, target engagement, and pharmacokinetics of the compound in vivo.
Advanced in Vitro Adme Absorption, Distribution, Metabolism, Excretion and Pharmacokinetic Profiling of 3 Benzylsulfonylamino Propanoic Acid
In Vitro Metabolism and Biotransformation
Research detailing the metabolic pathways of 3-(Benzylsulfonylamino)propanoic acid, the enzymes involved in its biotransformation, or the identification of its metabolites from in vitro systems like liver microsomes or hepatocytes is not available in the literature.
Without primary research data, a scientifically accurate and informative article adhering to the requested structure cannot be generated.
No public scientific data is available for the in vitro ADME and pharmacokinetic profiling of this compound.
A comprehensive search of publicly accessible scientific literature and databases has been conducted to gather information on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of the chemical compound this compound. The search included specific inquiries into its metabolic stability, metabolites, enzyme kinetics, and excretion pathways.
Despite a thorough investigation using targeted search terms such as "this compound in vitro ADME," "this compound pharmacokinetics," "this compound metabolism," "this compound microsomal stability," "this compound hepatocyte stability," "this compound metabolites," "this compound CYP phenotyping," and "this compound excretion in vitro," no research findings, datasets, or publications matching the specific scope of the requested article were identified.
Therefore, it is not possible to provide the detailed article as outlined in the prompt, including data tables and specific research findings for the following sections:
Excretion Pathways in In Vitro Models
The absence of such information in the public domain suggests that these specific in vitro studies on this compound may not have been conducted, or the results have not been published in accessible scientific literature. Consequently, the generation of an article with the requested detailed, data-driven content is not feasible at this time.
Future Directions and Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like 3-(benzylsulfonylamino)propanoic acid. These computational tools can navigate the vast chemical space far more efficiently than traditional methods, accelerating the discovery of new drug candidates. ijpsjournal.com
Key Research Thrusts:
Generative Models for De Novo Design: AI-driven generative models, such as Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and Transformers, can design novel derivatives of this compound from the ground up. mdpi.com By learning from large chemical datasets, these models can propose new structures with optimized properties, tailored to bind specific biological targets with high affinity and selectivity.
Predictive Modeling for Pharmacokinetics and Toxicity: A significant hurdle in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. ML algorithms, particularly deep learning models, can be trained to predict these properties with increasing accuracy based on molecular structure alone. crimsonpublishers.comnih.gov Applying these models to virtual libraries of this compound analogs would enable researchers to prioritize candidates with favorable drug-like profiles, reducing late-stage failures. crimsonpublishers.com
Automated Synthesis Planning: AI tools are emerging that can devise efficient synthetic routes for complex molecules. pharmafeatures.com For derivatives of this compound, this could mean identifying more efficient, cost-effective, and scalable manufacturing processes, which is crucial for both research and potential commercialization. mdpi.com
Closed-Loop Discovery Systems: The integration of AI with automated synthesis and high-throughput screening platforms creates a "closed-loop" or "self-driving" laboratory. ijpsjournal.com This approach allows for the rapid cycle of designing, synthesizing, and testing new compounds, with the results from each cycle feeding back into the AI model to refine the next generation of molecules.
The application of these AI and ML strategies promises to significantly shorten the timeline and reduce the costs associated with discovering and developing new drugs based on the sulfonylamino acid scaffold.
Exploration of Novel Biological Targets and Therapeutic Areas
While the full biological activity spectrum of this compound is yet to be elucidated, the broader class of N-sulfonylamino acids has shown activity against several important enzyme and receptor families, suggesting promising avenues for investigation.
Potential Therapeutic Targets:
Matrix Metalloproteinases (MMPs): Various N-sulfonylamino acid derivatives have been identified as potent and selective inhibitors of MMPs, particularly MMP-2 and MMP-9 (type IV collagenases). nih.gov These enzymes are deeply involved in cancer progression, including tumor growth and metastasis, as well as in inflammatory conditions like osteoarthritis. nih.govnih.gov Future research could focus on evaluating this compound and its analogs for their ability to inhibit specific MMPs, potentially leading to new treatments for cancer or degenerative joint diseases. nih.gov
Excitatory Amino Acid Receptors: A series of 3-sulfonylamino-2-(1H)-quinolones has been developed as potent antagonists for both the AMPA/kainate and the NMDA-associated glycine (B1666218) receptor sites. nih.gov These receptors are central to excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in a range of neurological and psychiatric disorders. Investigating whether this compound derivatives can modulate these targets could open doors to novel therapies for conditions such as epilepsy, neuropathic pain, or depression.
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoyl benzamides have demonstrated selective inhibition of h-NTPDase isoforms. rsc.org These enzymes play roles in pathological processes including thrombosis, inflammation, and cancer. rsc.org Screening this compound against h-NTPDases could uncover new leads for antithrombotic or anti-inflammatory agents.
Carbonic Anhydrases: The sulfonamide group is a classic pharmacophore known to target carbonic anhydrases, enzymes involved in various physiological processes. Aromatic and heteroaromatic sulfonamides are used as anticancer agents due to their inhibition of these enzymes. researchgate.net
The structural features of this compound provide a foundation for exploring these and other biological targets, potentially expanding its therapeutic applicability into oncology, neurology, and inflammatory diseases.
Development of Advanced Delivery Systems for Research Applications
The translation of a promising compound from the lab to a clinical setting often hinges on its formulation and delivery. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, instability, and off-target toxicity, thereby enhancing therapeutic efficacy. sciencescholar.us For a research compound like this compound, developing tailored DDS is a critical step in enabling robust preclinical evaluation.
Future Opportunities in Delivery Systems:
Nanoparticle-Based Carriers: Encapsulating this compound within nanoparticle systems, such as those made from lipids or biocompatible polymers like PLGA, could significantly improve its pharmacokinetic profile. nih.govnih.gov Nanocarriers can protect the compound from enzymatic degradation, prolong its circulation time, and facilitate its accumulation at a target site, such as a tumor, through passive or active targeting. genesispub.org
Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds, making them a suitable option for delivering sulfonylamino acid derivatives. genesispub.org Surface modifications, such as PEGylation, can further enhance their stability and circulation time, reducing uptake by the immune system and improving bioavailability. nih.gov
Stimuli-Responsive Systems: For targeted therapy, "intelligent" or "smart" delivery systems can be designed to release their payload in response to specific triggers present in the disease microenvironment. sciencescholar.us This could involve pH-responsive nanoparticles that release the compound in the acidic environment of a tumor, or enzyme-responsive systems that are activated by disease-specific enzymes. sciencescholar.us
Micelles and Polymer-Drug Conjugates: Micelles, which are self-assembling nanosized structures, are excellent for solubilizing and delivering hydrophobic drugs. genesispub.org Conjugating this compound directly to a polymer backbone is another strategy to improve solubility and extend its half-life.
By investing in the development of these advanced delivery systems, researchers can enhance the performance of this compound in biological models, generating more reliable data on its efficacy and potential for therapeutic development.
Collaborative Research Initiatives in Sulfonylamino Acid Chemistry
The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. Advancing the field of sulfonylamino acid chemistry, including the specific investigation of this compound, will require synergistic partnerships between various scientific disciplines.
Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic laboratories, which often excel in basic research and target identification, and pharmaceutical companies, with their expertise in drug development, clinical trials, and commercialization, can accelerate the translation of promising compounds.
Interdisciplinary Research Teams: The successful development of a compound like this compound will rely on the integrated expertise of synthetic organic chemists (to create new analogs), computational chemists (to model interactions and predict properties using AI), pharmacologists (to conduct biological evaluations), and clinicians (to provide insight into unmet medical needs). pharmafeatures.com
Open Science and Data Sharing: Initiatives that promote the sharing of chemical structures, biological data, and research findings can prevent duplication of effort and foster a more innovative research environment. Public-private consortiums can pool resources and knowledge to tackle complex challenges, such as identifying novel drug targets or understanding mechanisms of drug resistance.
Global Health Collaborations: If derivatives of this compound show potential for treating infectious diseases or other global health threats, collaborations with international organizations and research institutes in affected regions will be crucial for conducting relevant clinical studies and ensuring equitable access.
Fostering these collaborative initiatives will be essential to building the comprehensive body of knowledge needed to advance sulfonylamino acids from laboratory curiosities to clinically impactful therapies.
Addressing Challenges in Compound Synthesis and Biological Evaluation
While the potential for this compound is significant, practical challenges in its synthesis and comprehensive biological assessment must be addressed to facilitate its research and development.
Synthesis Challenges:
Scalability and Optimization: Devising synthetic routes that are not only effective at the lab scale but are also efficient, cost-effective, and scalable is a primary challenge. This involves minimizing the number of steps, maximizing yields, and using readily available, less hazardous starting materials. mdpi.com
Chiral Synthesis: Depending on the ultimate biological target, it may be necessary to synthesize specific stereoisomers of this compound derivatives. Developing robust methods for asymmetric synthesis or chiral resolution will be critical, as different isomers can have vastly different biological activities and safety profiles.
Management of "Difficult" Structures: As analogs become more complex, particularly with increased hydrophobicity, challenges related to low solubility and aggregation can arise during synthesis and purification, complicating handling and characterization. frontiersin.org
Biological Evaluation Challenges:
Comprehensive Screening: A thorough evaluation requires screening the compound against a wide array of biological targets to identify its primary mechanism of action and potential off-target effects. This necessitates access to diverse and robust assay platforms.
Development of Relevant Assays: For novel biological targets, the development and validation of new, reliable, and high-throughput biological assays are often required before a compound can be effectively evaluated.
Systematically addressing these challenges through methodological innovation and strategic planning will be fundamental to successfully navigating the path from initial discovery to a fully characterized compound with therapeutic potential.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(Benzylsulfonylamino)propanoic acid in synthetic batches?
- Methodological Answer: Purity assessment should combine chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques. For structural confirmation, use , , and high-resolution mass spectrometry (HRMS). Purity thresholds (>95%) should align with standards for laboratory reagents, as exemplified by GC-based purity validation in related propanoic acid derivatives . For reference data, consult standardized databases like NIST Chemistry WebBook to compare spectral signatures .
Q. How can researchers determine key physicochemical properties (e.g., logP, pKa) for this compound?
- Methodological Answer:
- logP (Partition coefficient): Use the shake-flask method with octanol/water partitioning, followed by HPLC quantification. Validate results against computational predictions (e.g., XLogP3).
- pKa: Perform potentiometric titration in aqueous buffers (pH 2–12) with automated titrators. Cross-reference with spectroscopic methods like UV-pH titration.
- Standardized protocols from NIST ensure reproducibility, particularly for structurally related compounds .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the metabolic stability of this compound in biological systems?
- Methodological Answer:
- In vitro models: Incubate the compound with liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor degradation via LC-MS/MS and identify metabolites (e.g., dehydroxylation products, sulfated/glucuronidated derivatives) .
- Isotope tracing: Use -labeled analogs to track metabolic pathways, as demonstrated in studies of phenylpropanoic acid derivatives .
- Data interpretation: Compare metabolic half-life () and intrinsic clearance rates to prioritize compounds for further development.
Q. How can researchers address discrepancies in reported biological activity data for sulfonamide-containing propanoic acid derivatives?
- Methodological Answer:
- Assay standardization: Control variables such as cell line selection (e.g., HEK293 vs. HepG2), incubation time, and solvent composition (DMSO concentration ≤0.1%).
- Mechanistic validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm target engagement.
- Data reconciliation: Cross-validate findings with metabolic stability data, as conflicting results may arise from compound degradation in biological matrices .
Q. What methodologies are appropriate for assessing the chemical stability of this compound under varying storage conditions?
- Methodological Answer:
- Accelerated stability studies: Expose the compound to stress conditions (40°C/75% RH, UV light, acidic/basic pH) and monitor degradation via HPLC.
- Kinetic analysis: Calculate activation energy () using the Arrhenius equation to predict shelf life at standard storage temperatures (e.g., 4°C or -20°C).
- Compatibility testing: Evaluate interactions with common excipients (e.g., lactose, magnesium stearate) using thermal analysis (DSC/TGA) .
Q. How to design toxicological studies for this compound when existing data is limited?
- Methodological Answer:
- In silico screening: Use tools like ProTox-II to predict acute toxicity, hepatotoxicity, and mutagenicity. Prioritize structural alerts (e.g., sulfonamide groups) for further testing.
- In vitro assays: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays (mammalian cells) to assess genotoxicity.
- Dose-range finding: Perform acute toxicity studies in rodents (OECD 423) to establish LD and NOAEL (No Observed Adverse Effect Level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
